3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-electrophilic agents . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and sulfonyl chlorides. These reactions can lead to the formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical reactivity and biological activity.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical properties and can undergo similar types of reactions.
Nitrophenyl derivatives: These compounds contain a nitrophenyl group and can exhibit similar reactivity in reduction and substitution reactions.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties that are not observed in simpler isoxazole or pyridine derivatives.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c1-7-12-10(14(18)19)6-11(15-13(12)22-16-7)8-3-2-4-9(5-8)17(20)21/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGNNRRXLDARIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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